N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-17(2)31(29,30)22-12-10-20(11-13-22)16-23(28)25-14-15-27-19(4)24(18(3)26-27)21-8-6-5-7-9-21/h5-13,17H,14-16H2,1-4H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCNBNPWKONDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring with methyl and phenyl substituents, linked to an ethyl group and an isopropylsulfonyl phenyl moiety. The molecular formula is with a molecular weight of approximately 364.47 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₃O₂S |
| Molecular Weight | 364.47 g/mol |
| Structure | Structure |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the pyrazole ring through the condensation of hydrazine with appropriate ketones, followed by alkylation to introduce the dimethyl and phenyl groups. Subsequent reactions involve the introduction of the ethyl chain and sulfonyl groups through amidation reactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential in preclinical models. It appears to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response, thereby reducing inflammation markers in treated subjects.
3. Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). Mechanistic studies indicate that it may disrupt cell cycle progression and promote mitochondrial dysfunction leading to cell death.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds within the same class:
Study 1: Antimicrobial Evaluation
A study conducted on structurally similar pyrazole derivatives found that modifications on the phenyl ring significantly affected their antibacterial potency. The evaluated compounds showed MIC values ranging from 4 to 16 μg/mL against gram-positive bacteria.
Study 2: Anti-inflammatory Activity
In a controlled experiment involving induced inflammation in rats, administration of this compound resulted in a marked decrease in inflammatory cytokines compared to control groups.
Study 3: Anticancer Mechanism
Research published in a peer-reviewed journal highlighted that this compound could induce apoptosis in cancer cell lines through mitochondrial pathways. The study demonstrated significant downregulation of Bcl-2 proteins and upregulation of pro-apoptotic factors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The table below compares key structural elements of the target compound with analogs from the provided evidence:
*Molecular weights calculated or derived from evidence.
Key Observations:
- The dimethyl groups in the target and may enhance steric bulk but reduce polarity.
- Acetamide Linkage : The target’s 4-(isopropylsulfonyl)phenyl group introduces strong electron-withdrawing effects and hydrophobicity, whereas uses a cyclopropylamide for compactness and metabolic resistance.
- Sulfonyl Groups : The isopropylsulfonyl group in the target differs from methylsulfonyl in , impacting solubility and binding interactions.
Hydrogen Bonding and Crystal Packing
In contrast, contains a hydroxy group, enabling additional donor interactions, while lacks strong donors, possibly leading to less dense packing. Etter’s graph-set analysis could elucidate these differences in supramolecular assembly.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include the formation of the pyrazole core and subsequent functionalization with the isopropylsulfonyl and acetamide groups. Optimization requires precise control of temperature (e.g., 60–80°C for cyclization) and pH (neutral to mildly acidic conditions). Statistical design of experiments (DoE) methods, such as factorial designs, can systematically identify critical parameters (e.g., solvent polarity, catalyst loading) to maximize yield and purity .
Q. What analytical techniques are recommended for confirming structural integrity and purity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) are essential for structural confirmation. Purity assessment employs reversed-phase HPLC with UV detection (λ = 254 nm) and thermogravimetric analysis (TGA) to detect residual solvents. For polymorphic characterization, X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are recommended .
Q. What structural features influence its pharmacological activity?
The pyrazole core contributes to π-π stacking interactions with biological targets, while the isopropylsulfonyl group enhances solubility and membrane permeability. The acetamide moiety facilitates hydrogen bonding with enzyme active sites, as demonstrated in structure-activity relationship (SAR) studies of analogous compounds .
Q. What in vitro models are appropriate for preliminary evaluation of anticancer potential?
Use cancer cell line panels (e.g., NCI-60) to assess cytotoxicity via MTT assays. Apoptosis induction can be measured via flow cytometry (Annexin V/PI staining). Validate selectivity using non-cancerous cell lines (e.g., HEK-293) .
Q. What solubility and stability parameters must be characterized during preformulation studies?
Determine pH-dependent solubility (e.g., buffered solutions from pH 1.2 to 7.4) and logP values via shake-flask methods. Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines identify degradation pathways. Use HPLC-MS to monitor hydrolytic or oxidative degradation products .
Advanced Research Questions
Q. How can computational methods be integrated into designing novel derivatives?
Quantum chemical calculations (e.g., DFT for transition state analysis) and molecular docking (AutoDock Vina) predict binding affinities to target proteins like COX-2 or EGFR. ICReDD’s hybrid computational-experimental framework enables rapid screening of derivative libraries, prioritizing candidates with optimal steric and electronic properties .
Q. How should researchers address contradictory biological activity data across assays?
Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based). Control for assay-specific variables (e.g., serum concentration in cell culture). Employ isothermal titration calorimetry (ITC) to confirm direct target binding and rule out off-target effects .
Q. What strategies elucidate the mechanism of action when target studies are ambiguous?
Combine CRISPR-Cas9 knockout screens with proteomic profiling (LC-MS/MS) to identify pathways affected by the compound. Surface plasmon resonance (SPR) can validate interactions with putative targets. Molecular dynamics simulations (Amber/NAMD) further explore binding kinetics .
Q. How can reactor design principles (CRDC RDF2050112) scale up synthesis?
Apply continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Computational fluid dynamics (CFD) models optimize mixing efficiency. Membrane separation technologies (CRDC RDF2050104) improve purification yields during scale-up .
Q. What statistical approaches analyze dose-response relationships in pharmacological studies?
Nonlinear regression (e.g., four-parameter logistic model) fits dose-response curves, calculating EC₅₀/IC₅₀ values. Hierarchical Bayesian models account for inter-experiment variability. Multivariate ANOVA identifies synergistic effects in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
